Hexylhibo
Description
Classification and Molecular Architecture of Metabotropic Glutamate (B1630785) Receptors (mGluRs)
Metabotropic glutamate receptors are broadly categorized into three groups (Group I, Group II, and Group III) based on their sequence homology, pharmacological profiles, and G-protein coupling mechanisms. Each group comprises multiple subtypes:
Group I: mGlu1 and mGlu5
Group II: mGlu2 and mGlu3
Group III: mGlu4, mGlu6, mGlu7, and mGlu8
All mGluRs share a common molecular architecture, characterized by an extracellular ligand-binding domain, a heptahelical transmembrane domain (seven transmembrane helices), and an intracellular C-terminal tail responsible for G-protein coupling and downstream signaling. Group I mGluRs, specifically mGlu1 and mGlu5, are typically coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in intracellular calcium release and protein kinase C (PKC) activation.
HexylHIBO (α-Amino-4-hexyl-2,3-dihydro-3-oxo-5-isoxazolepropanoic acid), also known as Hexylhomoibotenic acid, is a chemical compound specifically identified as an antagonist of Group I mGlu receptors tocris.comcaymanchem.com. Its mechanism of action involves blocking the activity of these receptors, thereby interfering with the signaling pathways initiated by their activation.
Physiological Functions of Group I mGluRs (mGlu1 and mGlu5 Subtypes) in Neural Systems
Group I mGluRs (mGlu1 and mGlu5) are predominantly located postsynaptically and are critical regulators of neuronal excitability and synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). They play significant roles in various physiological processes, such as:
Synaptic Plasticity: Modulating the strength of synaptic connections, essential for learning and memory formation.
Pain Perception: Involvement in nociceptive processing.
Motor Control: Contributing to the regulation of movement.
Addiction: Mediating aspects of reward and drug-seeking behaviors.
The antagonistic action of compounds like this compound on Group I mGluRs can profoundly impact these physiological functions. For instance, this compound has been observed to decrease spontaneous excitatory postsynaptic currents (sEPSCs) in rat pyramidal neurons in vitro tocris.com. This finding suggests that by antagonizing mGlu1a and mGlu5a receptors, this compound can reduce the excitatory drive in these neurons, thereby modulating their activity and potentially influencing network excitability.
Role of mGluR Modulation in Central Nervous System Homeostasis and Pathology
The ubiquitous presence and diverse functions of mGluRs make them attractive targets for therapeutic intervention in a wide array of CNS disorders. Dysregulation of mGluR signaling has been implicated in conditions such as anxiety, depression, epilepsy, Parkinson's disease, Alzheimer's disease, and fragile X syndrome. Modulating mGluR activity, whether through agonists, antagonists, or allosteric modulators, offers promising avenues for restoring neural circuit balance and alleviating pathological symptoms.
This compound functions as a competitive antagonist of Group I mGluRs, demonstrating specific binding affinities for mGlu1a and mGlu5a subtypes. The inhibitory constant (Ki) values for this compound at these receptors are detailed in the table below tocris.comambeed.com:
Table 1: this compound Binding Affinity at Group I mGluRs
| Receptor Subtype | Ki Value (µM) |
| mGlu1a | 140 |
| mGlu5a | 110 |
Beyond its antagonism of Group I mGluRs, this compound exhibits a notable selectivity profile. Research indicates that it is selective for Group I mGluRs over Group II (mGluR2) and Group III (mGluR4a) mGluRs, with Ki values greater than 1,000 µM for both caymanchem.com. Furthermore, this compound shows minimal activity at ionotropic glutamate receptors, including AMPA, NMDA, and kainate receptors, with IC50 values exceeding 100 µM for all caymanchem.com. This selectivity highlights this compound's utility as a pharmacological tool for dissecting the specific roles of Group I mGluRs in complex neural circuits.
Detailed research findings further underscore the relevance of this compound in understanding mGluR-mediated pathology. Studies have shown that this compound can inhibit NMDA-induced seizures in mice when administered intracerebroventricularly (at doses of 6.3 and 12.5 mg/kg) caymanchem.com. This suggests a role for Group I mGluRs in seizure susceptibility and indicates that their antagonism might offer anticonvulsant effects. Additionally, this compound has been observed to potentiate increases in plasma adrenocorticotropic hormone (ACTH) levels in a rat model of restraint stress caymanchem.com. This finding implies that Group I mGluRs may play a role in dampening the hypothalamic-pituitary-adrenal (HPA) axis response to stress, and their blockade by this compound could enhance stress-induced neuroendocrine responses. These findings contribute to the understanding of how Group I mGluRs contribute to CNS homeostasis and how their modulation, particularly antagonism by compounds like this compound, can impact neurological and endocrine functions under both physiological and pathological conditions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-2-3-4-5-6-8-10(18-14-11(8)15)7-9(13)12(16)17/h9H,2-7,13H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJBLHIYOWSQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(ONC1=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398387 | |
| Record name | HEXYLHIBO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334887-43-3 | |
| Record name | HEXYLHIBO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Characterization of Hexylhibo As a Group I Metabotropic Glutamate Receptor Antagonist
Receptor Binding Profiles and Affinity Constants (Kb/Ki Values)
HexylHIBO demonstrates a distinct binding profile, primarily targeting Group I mGluRs with notable affinity. Its activity is attributed to the (S)-enantiomer. guidetopharmacology.orgnih.gov
Affinity for mGlu1a and mGlu5a Receptors
(S)-HexylHIBO exhibits antagonist activity at both mGlu1a and mGlu5a receptors. The determined equilibrium dissociation constants (Kb values) are 30 µM for mGlu1a receptors and 61 µM for mGlu5a receptors, indicating its potency at these subtypes. guidetopharmacology.orgnih.gov
Table 1: Affinity Constants of (S)-HexylHIBO for Group I mGluRs
| Receptor Subtype | Kb (µM) |
| mGlu1a | 30 |
| mGlu5a | 61 |
Absence of Significant Activity at Ionotropic Glutamate (B1630785) Receptors (AMPA, NMDA, Kainate)
A key feature of this compound's selectivity is its lack of interaction with ionotropic glutamate receptors (iGluRs), including AMPA, NMDA, and Kainate receptors. nih.gov This distinguishes this compound from some of its related homoibotenic acid analogues, which may exhibit activity at iGluRs. nih.govresearchgate.net This specific profile ensures that this compound's observed pharmacological effects are predominantly mediated through its antagonism of metabotropic glutamate receptors.
Structure-Activity Relationship (SAR) Studies of this compound and Related Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications influence the biological activity of compounds. For this compound and its related homoibotenic acid derivatives, these studies have shed light on the structural motifs critical for their selective antagonism of Group I mGluRs. nih.govcollaborativedrug.comnih.gov
Elucidation of Key Structural Motifs for Group I mGluR Antagonism
This compound belongs to a class of 3-isoxazolol amino acids derived from ibotenic acid and homoibotenic acid. nih.gov The hexyl chain at the 4-position of the homoibotenic acid core is a significant structural determinant for its Group I mGluR antagonist activity and selectivity. Comparative studies with homologues have revealed the importance of this alkyl chain length. For instance, a lower homologue (compound 8) of this compound showed comparable effects at mGluRs but also acted as a weak agonist at the AMPA subtype of iGluRs. In contrast, this compound (compound 9) itself did not interact with iGluRs. A higher homologue (compound 10) also showed no interaction with iGluRs but exhibited selective antagonism towards mGlu1a with a very weak effect at mGlu5a, indicating a shift in selectivity and potency with increased chain length. Furthermore, a phenyl analogue (compound 11) was found to be an AMPA agonist in addition to being an antagonist at mGlu1a and mGlu5a. nih.gov These findings underscore that the specific hexyl substitution is crucial for maintaining potent and selective Group I mGluR antagonism without significant interaction with iGluRs.
Comparative Pharmacological Analysis of 4-Alkylated Homoibotenic Acid Derivatives
The series of 4-alkylated homoibotenic acid (HIBO) analogues demonstrates diverse selectivity profiles towards both metabotropic and ionotropic glutamate receptor subtypes. researchgate.net While this compound stands out as a relatively potent and selective Group I mGluR antagonist with no iGluR activity, other 4-alkyl-HIBO analogues have been characterized with different properties. For example, some newly characterized branched and unbranched 4-alkyl-HIBO analogues were found to be weak antagonists at Group I mGluRs, with Ki values ranging from 89 to 670 µM. researchgate.net These compounds also showed a preference for AMPA receptor subtypes GluR1 and GluR2, and a remarkably high affinity for the Kainate-preferring subtype GluR5, a characteristic not observed with this compound. researchgate.net This comparative analysis highlights that while the general homoibotenic acid scaffold can interact with various glutamate receptor subtypes, specific modifications, such as the hexyl group in this compound, are essential for achieving the desired selectivity and potency towards Group I mGluRs.
Table 2: Comparative Pharmacological Properties of this compound and Other 4-Alkylated HIBO Analogues
| Compound | Primary mGluR Activity | Affinity (Kb/Ki) for Group I mGluRs | iGluR Activity (AMPA, NMDA, Kainate) |
| (S)-HexylHIBO | Antagonist (Group I) | mGlu1a: 30 µM, mGlu5a: 61 µM guidetopharmacology.orgnih.gov | No interaction nih.gov |
| Lower this compound Homologue (Compound 8) | Antagonist (Group I) | Comparable to this compound nih.gov | Weak AMPA agonist nih.gov |
| Higher this compound Homologue (Compound 10) | Antagonist (Group I) | mGlu1a: 160 µM, mGlu5a: 990 µM nih.gov | No interaction nih.gov |
| Phenyl Analogue (Compound 11) | Antagonist (Group I) | mGlu1a: 86 µM, mGlu5a: 90 µM nih.gov | AMPA agonist nih.gov |
| Other 4-Alkyl-HIBO Analogues (e.g., branched/unbranched) researchgate.net | Weak Antagonist (Group I) | 89-670 µM researchgate.net | Preference for AMPA (GluR1/2), high affinity for Kainate (GluR5) researchgate.net |
Stereochemical Considerations and Enantioselective Receptor Interactions
The compound this compound exists in different stereoisomeric forms, with (S)-HexylHIBO being the S-enantiomer. ontosight.aiguidetopharmacology.org The availability and characterization of the (S)-enantiomer underscore the importance of stereochemistry in its pharmacological action. While this compound is often referred to in its racemic form (RS-HexylHIBO), the specific enantiomer can significantly influence receptor binding affinity and efficacy. nih.gov
The concept of enantioselective receptor interactions is well-established in pharmacology, where one stereoisomer of a chiral compound often exhibits greater potency or selectivity for a particular receptor compared to its counterpart. Although specific comparative Ki or IC50 values for the R-enantiomer versus the S-enantiomer of this compound were not explicitly detailed in the provided literature, the mention of (S)-HexylHIBO as a Group I mGlu receptor antagonist implies that this specific stereoisomer possesses the desired pharmacological activity. guidetopharmacology.org Previous research on other mGluR antagonists, such as alpha-methyl-4-carboxyphenylglycine, has demonstrated clear stereoselective antagonism at mGluR1 alpha, reinforcing the general principle that the three-dimensional arrangement of atoms in a molecule is critical for its interaction with chiral biological targets like receptors. nih.gov Therefore, it is highly probable that the S-enantiomer of this compound contributes significantly, if not predominantly, to its observed antagonistic effects at Group I mGluRs.
Neurophysiological and Systemic Effects of Hexylhibo
Modulation of Synaptic Transmission and Neuronal Excitability
Studies utilizing whole-cell recordings from layer V pyramidal neurons in rat sensorimotor cortical slices have demonstrated that HexylHIBO, acting as a group I mGluR antagonist, leads to a decrease in the amplitude of spontaneous excitatory postsynaptic currents (sEPSCs). uni.lunih.govguidetopharmacology.orgzhanggroup.org This observed reduction in sEPSC amplitude is notable, especially when contrasted with the effect of a general mGluR antagonist, (+)-alpha-amino-4-carboxy-alpha-methyl-benzeacetic acid (MCPG), which increased the mean amplitude of sEPSCs, primarily by enhancing the occurrence of larger amplitude events. uni.luzhanggroup.org
The modulatory effect of this compound on sEPSCs was found to be dependent on action potentials, as its influence was abolished in the presence of tetrodotoxin (B1210768) (TTX), a sodium channel blocker. uni.luguidetopharmacology.orgzhanggroup.org Furthermore, the observed changes in sEPSCs were not attributed to effects on inhibitory interneurons, as they persisted even in the presence of GABA receptor antagonists. uni.luguidetopharmacology.orgzhanggroup.org
The following table summarizes the effects of various mGluR antagonists on sEPSC amplitude in cortical pyramidal neurons:
| Compound | Receptor Group Targeted | Effect on sEPSC Amplitude | Action Potential Dependence |
| This compound | Group I | Decreased | Yes |
| R(-)-1-amino-2,3-dihydro-1H-indene-1,5-dicarboxylic acid (AIDA) | Group I | Decreased | Yes |
| (+)-alpha-amino-4-carboxy-alpha-methyl-benzeacetic acid (MCPG) | General mGluR | Increased | Yes |
| 2S-2-amino-2-(1S,2S-2-carboxycyclopropyl-1-yl)-3-(xanth-9-yl)propanoic acid (LY341495) | Group II | Increased | Yes |
| (RS)-alpha-cyclopropyl-4-phosphonophenylglycine (CPPG) | Group III | No change | N/A |
The regulation of sEPSC amplitude by group I mGluRs is intrinsically linked to the ambient levels of glutamate (B1630785) in the extracellular space. uni.luzhanggroup.org Endogenous glutamate, even at low concentrations, tonically activates mGluRs, thereby influencing cortical excitability. uni.luzhanggroup.org Activation of group I mGluRs by agonists, such as (S)-3,5-dihydroxyphenylglycine (DHPG), has been shown to increase both the frequency and amplitude of sEPSCs. zhanggroup.org This modulation is dependent on voltage-gated sodium (NaV) channels and involves calcium (CaV) channels. As an antagonist, this compound would counteract these excitatory effects, leading to the observed decrease in sEPSC amplitude by interfering with the tonic activation of group I mGluRs by ambient glutamate.
Influence on Neuroendocrine Systems and Stress Responses
Beyond its direct neurophysiological effects, this compound also exerts a notable influence on neuroendocrine systems, particularly in the context of stress responses.
This compound functions as a group I mGluR antagonist. Research indicates that this compound significantly elevates the activity of the hypothalamic-pituitary-adrenal (HPA) axis in response to stress, specifically restraint stress, in rats. This potentiation suggests that signaling via group I metabotropic glutamate receptors typically serves to dampen HPA axis reactivity. The HPA axis is a critical neuroendocrine system that orchestrates the body's response to stress and regulates various physiological processes, including digestion, immune responses, mood, and energy balance. This axis comprises a complex feedback loop involving the hypothalamus, which releases corticotropin-releasing hormone (CRH); the anterior pituitary gland, which secretes adrenocorticotropic hormone (ACTH) in response to CRH; and the adrenal glands, which then produce cortisol.
Administration of this compound has been shown to result in a significant elevation of adrenocorticotropic hormone (ACTH) secretion in response to restraint stress in rats. This effect was quantified by an increase in both the time course of ACTH secretion and its area under the curve (AUC). Interestingly, this compound treatment did not induce a significant change in the time course or AUC of corticosterone (B1669441), a primary glucocorticoid released by the adrenal glands under ACTH stimulation. The excitatory impact of blocking paraventricular group I metabotropic glutamate signaling with this compound was observed to be reversible upon co-administration of dexamethasone (B1670325), a synthetic glucocorticoid, into the paraventricular nucleus (PVN). ACTH, a tropic hormone produced by the anterior pituitary, is crucial for regulating cortisol production by the adrenal cortex, and its release is typically stimulated by stress.
The following table presents data on the effect of this compound on ACTH secretion under stress conditions:
| Treatment Group | ACTH Response (Time Course) | ACTH AUC Measurement | Corticosterone Response (Time Course) | Corticosterone AUC Measurement |
| Control | Baseline | Baseline | Baseline | Baseline |
| This compound | Elevated | Elevated | No significant change | No significant change |
| Dexamethasone | Inhibited | Inhibited | Inhibited | Inhibited |
| This compound + Dexamethasone | Inhibited | Inhibited | N/A | N/A |
Regulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis Activity
Investigation of Paraventricular Nucleus (PVN) Group I mGluR Signaling
Research has demonstrated that group I mGluR signaling within the paraventricular nucleus (PVN) of the hypothalamus plays an inhibitory role in regulating the HPA axis response to stress. uni.lucenmed.com Activation of PVN group I mGluRs, for instance by the agonist DHPG, leads to a dampening of the adrenocorticotropic hormone (ACTH) response to restraint stress. uni.lucenmed.com Conversely, blockade of these receptors with this compound results in a potentiation of the ACTH response to restraint. uni.lu
A study investigating the effects of this compound on the HPA axis response to restraint stress in rats revealed a significant elevation in ACTH secretion. When this compound was administered into the PVN, it led to a marked increase in both the time course and the area under the curve (AUC) of ACTH secretion following restraint. uni.lu
Table 1: Effect of this compound on ACTH Response to Restraint Stress in Rats
| Treatment Group (PVN Injection) | Effect on ACTH Response (Time Course) | Effect on ACTH AUC | Statistical Significance (F-value, p-value) |
| This compound | Significant elevation | Elevated | F(1,26) = 6.93, p = 0.014 (Time Course) uni.lu |
| F(3,27) = 4.21, p = 0.014 (AUC) uni.lu | |||
| Vehicle | Baseline | Baseline | - |
Note: Data derived from studies on rats subjected to 30 minutes of restraint following PVN injection. uni.lu
This indicates that the normal function of group I mGluRs in the PVN is to inhibit HPA axis reactivity, and their antagonism by this compound disinhibits this pathway, leading to an amplified stress response. uni.lu Furthermore, this compound has been observed to decrease spontaneous excitatory postsynaptic currents (sEPSCs) in rat pyramidal neurons in in vitro studies, highlighting its direct neurophysiological impact on glutamatergic transmission. nih.govresearchgate.net
Interaction with Glucocorticoid-Mediated Feedback Mechanisms
Glucocorticoids, such as corticosterone and cortisol, play a crucial role in negative feedback inhibition of the HPA axis, acting at various brain regions including the PVN, hippocampus, and anterior pituitary. This feedback mechanism helps to restore homeostasis after stress.
A key finding regarding this compound's interaction with glucocorticoid-mediated feedback mechanisms is its sensitivity to dexamethasone. The excitatory effect of blocking PVN group I mGluR signaling with this compound, which potentiates the HPA axis response, is counteracted by the co-administration of dexamethasone into the PVN. uni.lu This suggests that the mGluR-mediated inhibitory pathway in the PVN, which this compound antagonizes, operates on a similar timescale to rapid negative feedback regulation by glucocorticoids, although it appears to be a distinct signaling pathway. uni.lu Rapid glucocorticoid actions in the brain can involve non-genomic mechanisms, such as inducing endocannabinoid synthesis in the PVN, which then retrogradely suppress excitatory glutamate release. The ability of dexamethasone to reverse this compound's effects underscores the interconnectedness of glutamatergic and glucocorticoid signaling in stress response regulation. uni.lu
Efficacy in Experimental Models of Neurological Dysfunctions
The modulation of glutamatergic systems, including metabotropic glutamate receptors, is a significant area of investigation for neurological disorders. zhanggroup.org Dysregulation of glutamate signaling is implicated in various neuropathologies, including epilepsy. ctdbase.orgnih.gov
Assessment in Chemoconvulsant-Induced Seizure Paradigms
Chemoconvulsant-induced seizure paradigms are widely used experimental models to assess the anticonvulsant efficacy of compounds. These models involve the administration of chemical agents that induce seizures by interfering with neurotransmission, such as picrotoxin, pentylenetetrazole, kainic acid, or NMDA. The assessment typically involves observing seizure latency, duration, and mortality rates.
In this context, this compound has demonstrated efficacy. Specifically, this compound has been shown to inhibit NMDA-induced seizures in mice. guidetopharmacology.org This finding suggests a potential role for group I mGluR antagonism in mitigating excitotoxicity-driven seizure activity, which is often mediated by excessive NMDA receptor activation. The inhibition of seizures by this compound in such models highlights its capacity to modulate neuronal hyperexcitability, a hallmark of seizure disorders.
Synthetic Methodologies and Chemical Precursors for Hexylhibo
Historical Development of 3-Isoxazolol Amino Acid Synthesis
The historical development of 3-isoxazolol amino acid synthesis is closely tied to the investigation of compounds mimicking the neurotransmitter glutamate (B1630785). A pivotal lead compound in this research was ibotenic acid. Early efforts in this field aimed to develop ligands for (S)-glutamic acid receptors, leading to the synthesis of various 3-isoxazolol amino acid analogues. acs.orgacs.org
Notable among these developments were analogues of (RS)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA) and (RS)-2-amino-3-(3-hydroxy-5-isoxazolyl)propionic acid (HIBO). acs.orgacs.org While AMPA analogues primarily interact selectively with ionotropic glutamate receptors (iGluRs), HIBO analogues have shown interactions with both iGluRs and metabotropic glutamate receptors (mGluRs). acs.orgacs.org Researchers such as Ulf Madsen and Povl Krogsgaard-Larsen have been instrumental in advancing this area, with their work in the early 2000s significantly contributing to the understanding and synthesis of these compounds, including 4-substituted analogues of HIBO. acs.orgacs.org
Chemical Synthesis Routes for HexylHIBO
This compound, specifically referred to as compound 9 in certain research, was synthesized as part of a series of 4-substituted analogues of HIBO. acs.orgacs.org The detailed chemical synthesis route for this compound was reported by Madsen et al. in 2001. This work described the preparation of these 3-isoxazolol amino acids, which were subsequently evaluated for their pharmacological properties as selective antagonists at group I mGluRs. acs.orgacs.org The synthesis involved specific chemical transformations to introduce the hexyl chain at the 4-position of the HIBO core structure. While the comprehensive reaction scheme and conditions are elaborated in the original publication, the successful preparation of this compound underscored the feasibility of creating diverse 3-isoxazolol derivatives with varied substituent groups. acs.orgacs.org
Stereoselective Synthesis of (S)-HexylHIBO and its Enantiomers
The biological activity of this compound has been demonstrated to reside exclusively in its (S)-enantiomer. acs.orgacs.org This finding highlights the critical importance of stereoselective synthesis or resolution methods to obtain the biologically active form. Stereoselectivity in chemical reactions refers to the preferential formation of one stereoisomer over others. msu.edumasterorganicchemistry.com An enantioselective reaction specifically favors the formation of one enantiomer from an achiral starting material, often achieved through the use of chiral catalysts, enzymes, or reagents. genecards.org
Advanced Research Applications and Future Directions
Utility of MPEP as a Pharmacological Probe in Neuroscience Research
MPEP is a non-competitive, selective antagonist of mGluR5. Its high affinity and selectivity for this receptor subtype, with minimal off-target effects on other mGluR subtypes or ionotropic glutamate (B1630785) receptors, make it an invaluable tool for in vitro and in vivo studies. As a pharmacological probe, MPEP allows researchers to isolate and investigate the specific contributions of mGluR5 to various neuronal processes.
The utility of MPEP in neuroscience research is multifaceted. It is extensively used to:
Elucidate the role of mGluR5 in synaptic plasticity: Studies using MPEP have been pivotal in demonstrating the involvement of mGluR5 in forms of synaptic plasticity such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.
Investigate neuronal excitability: By blocking mGluR5, researchers can observe changes in neuronal firing patterns and excitability, providing insights into how this receptor modulates neural circuits.
Map the distribution and function of mGluR5 in different brain regions: The application of MPEP in various experimental models helps to delineate the specific functions of mGluR5 in brain areas like the hippocampus, cortex, and striatum.
The precise action of MPEP allows for a detailed examination of the downstream signaling pathways activated by mGluR5, contributing significantly to our understanding of fundamental neurobiology.
Exploration of MPEP in Investigating Central Nervous System Pathophysiology
The dysregulation of glutamatergic signaling is a common feature in a wide array of CNS disorders. MPEP has been instrumental in exploring the role of mGluR5 in the pathophysiology of these conditions.
Glutamatergic dysregulation, characterized by an imbalance in glutamate levels and receptor function, is implicated in conditions such as epilepsy, Alzheimer's disease, Parkinson's disease, and various psychiatric disorders. MPEP has been a key research compound in preclinical studies aiming to understand and potentially rectify these imbalances.
Research Findings on MPEP in Neurological Disorder Models:
| Disorder Model | Key Findings with MPEP Application |
| Epilepsy | MPEP has been shown to have anticonvulsant effects in several animal models of seizures, suggesting that over-activation of mGluR5 contributes to epileptogenesis. |
| Alzheimer's Disease | Studies using MPEP in models of Alzheimer's disease suggest that blocking mGluR5 can reduce the synaptic dysfunction and cognitive deficits associated with the disease. |
| Parkinson's Disease | MPEP has been investigated for its potential to alleviate L-DOPA-induced dyskinesia, a common side effect of Parkinson's disease treatment. |
These findings highlight the therapeutic potential of targeting mGluR5 to counteract the detrimental effects of glutamatergic dysregulation.
Group I mGluRs, which include mGluR1 and mGluR5, are critically involved in modulating synaptic transmission and neuronal excitability. The selective nature of MPEP for mGluR5 allows for the dissection of the specific roles of this receptor subtype in disease mechanisms, often in comparison to mGluR1.
By using MPEP in conjunction with mGluR1-selective antagonists like LY367385, researchers can differentiate the contributions of each receptor to pathological processes. This approach has been crucial in understanding the nuanced roles of Group I mGluRs in conditions where both receptors are implicated. For instance, in certain models of neuropathic pain, both mGluR1 and mGluR5 appear to play a role, and selective antagonists like MPEP are essential for teasing apart their individual contributions to pain signaling pathways.
Translational Potential and Considerations for Lead Compound Development
The extensive preclinical data generated using MPEP has spurred interest in the development of mGluR5 antagonists for therapeutic use. The process of translating a research tool like MPEP into a clinical candidate involves several stages of lead optimization.
Key Considerations for Lead Compound Development from MPEP:
| Property | Consideration |
| Pharmacokinetics | Improving metabolic stability, oral bioavailability, and brain penetration are crucial for developing a clinically viable drug. |
| Selectivity | While MPEP is highly selective, further optimization aims to eliminate any residual off-target activity to minimize potential side effects. |
| Toxicity | Rigorous testing is required to ensure the long-term safety of any new chemical entity developed from the MPEP scaffold. |
The journey from a pharmacological probe to a therapeutic agent is complex. While MPEP itself may not be the final drug, it serves as a critical lead compound, providing a chemical scaffold and a proof of concept for the therapeutic targeting of mGluR5. The insights gained from studies with MPEP are invaluable for the rational design and development of novel therapeutics for a range of debilitating neurological and psychiatric disorders.
Q & A
Q. How should long-term toxicity studies for this compound be structured to meet regulatory standards?
- Methodological Answer : Follow OECD guidelines for chronic toxicity testing. Use tiered approaches: Phase 1 (6-month rodent studies with histopathology), Phase 2 (genotoxicity assays like Ames test), and Phase 3 (ecotoxicology assessments). Include dose-response curves and NOAEL (No Observed Adverse Effect Level) calculations. Partner with regulatory consultants for protocol alignment .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
